N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of thiadiazole and tetrazole rings. These structural motifs are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. The propylthio group can be introduced via nucleophilic substitution reactions.
The tetrazole ring is often synthesized through the cycloaddition of azides with nitriles. The final step involves coupling the thiadiazole and tetrazole rings with a benzamide moiety, typically through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiadiazole and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- N-(3-(5-Methyl-1H-tetrazol-1-yl)phenyl)-3-(1H-tetrazol-1-yl)-2-thiophenecarboxamide
Uniqueness
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the thiadiazole and tetrazole rings, which are less commonly found together in a single molecule
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-2-7-22-13-17-16-12(23-13)15-11(21)9-3-5-10(6-4-9)20-8-14-18-19-20/h3-6,8H,2,7H2,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABKPEGAQZDRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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